1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea is a synthetic organic compound characterized by the presence of difluorophenyl and methoxyphenyl groups
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate by reacting cyclopentanone with 4-methoxybenzylamine under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction using 2,6-difluorobenzene and a suitable base.
Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative under controlled temperature and pH conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is also examined for its potential use in industrial processes, such as catalysis and the development of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea can be compared with similar compounds such as:
1-(2,6-Difluorophenyl)-3-(cyclopentylmethyl)urea: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)-3-(cyclopentylmethyl)urea:
1-(2,6-Difluorophenyl)-3-(phenylmethyl)urea: Contains a phenyl group instead of a cyclopentyl group, leading to variations in its chemical behavior and uses.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(4-methoxyphenyl)cyclopentyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c1-26-15-9-7-14(8-10-15)20(11-2-3-12-20)13-23-19(25)24-18-16(21)5-4-6-17(18)22/h4-10H,2-3,11-13H2,1H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNILNVVQAIVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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